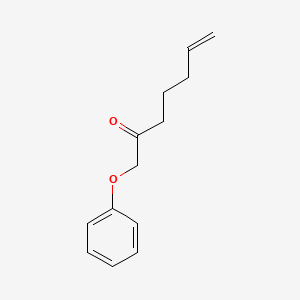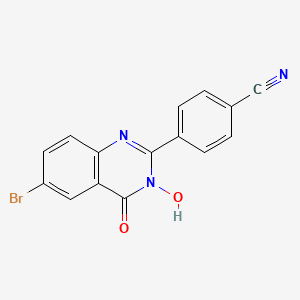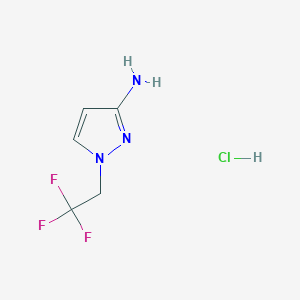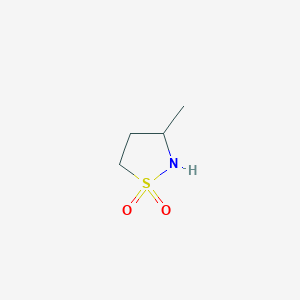
1-Phenoxyhept-6-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenoxyhept-6-en-2-one is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-Phenoxyhept-6-en-2-one can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide detailed information about the molecular structure and purity of the compound.Physical And Chemical Properties Analysis
1-Phenoxyhept-6-en-2-one has a molecular weight of 204.26 . Other physical and chemical properties such as boiling point and storage conditions are not specified . These properties can be determined using various analytical techniques.Applications De Recherche Scientifique
Antioxidant Properties and Biological Activities
Phenolic compounds, which include structures similar to 1-Phenoxyhept-6-en-2-one, play crucial roles in biological systems and synthetic organic materials due to their antioxidant properties. They act as important intermediates in numerous biological and industrial applications, including as antioxidants in living organisms. The O-H bond dissociation energies of substituted phenols, including their proton affinities, have been extensively studied to understand their chemical behaviors and applications in various fields, such as synthetic chemistry and pharmacology (Chandra & Uchimaru, 2002).
Role in Plant Adaptation and Human Health
Phenolic compounds, by extension potentially including derivatives like 1-Phenoxyhept-6-en-2-one, exhibit metabolic plasticity that enables plants to adapt to changing environments. They contribute to the color, taste, and health-promoting benefits of plant products. The extensive characterization of genes involved in the synthesis of these compounds highlights their importance in plant biology and potential for applications in improving human health through dietary sources (Boudet, 2007).
Potential Uses in Food Chemistry and Agriculture
The antioxidant activity of phenolic compounds, potentially including 1-Phenoxyhept-6-en-2-one, is significant in the context of food chemistry and agriculture. These compounds are ubiquitous in plants and are an essential part of the human diet due to their antioxidant properties, which may range from simple phenolic molecules to complex high-molecular-weight polymers. Their structural diversity, including the presence of hydroxyl groups on aromatic rings, largely influences their antioxidant activity, making them valuable for applications in food preservation and the development of functional foods (Balasundram, Sundram, & Samman, 2006).
Engineering Applications
Derivatives of phenolic compounds, possibly encompassing 1-Phenoxyhept-6-en-2-one, have been explored for their roles in engineered systems, such as the production of functional polyhydroxyalkanoates (PHAs) in engineered bacteria. These compounds have shown promise in biotechnological applications due to their biocompatibility and biodegradability, and their functional groups offer avenues for chemical modification, enhancing their utility in medical and industrial applications (Yu et al., 2020).
Propriétés
IUPAC Name |
1-phenoxyhept-6-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-3-5-8-12(14)11-15-13-9-6-4-7-10-13/h2,4,6-7,9-10H,1,3,5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIAYSJRIPXNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(=O)COC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenoxyhept-6-en-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-(1H-pyrrol-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)thiazole-5-carboxamide](/img/structure/B2894459.png)

![N-(3,5-dichlorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2894464.png)
![1-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2894465.png)
![3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2894467.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate](/img/structure/B2894469.png)

![3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole](/img/structure/B2894473.png)
![ethyl [6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2894474.png)
![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2894476.png)



